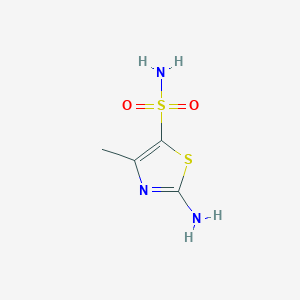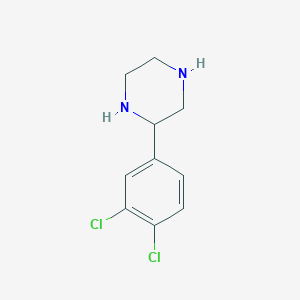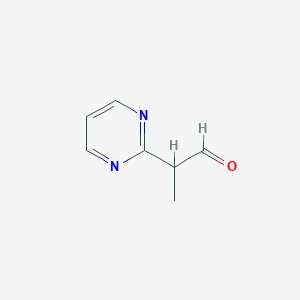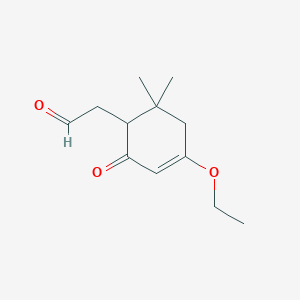
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis and application of this compound have been studied extensively, and it has been found to have several advantages and limitations.
Mechanism Of Action
The mechanism of action of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be hazardous if not handled properly.
Future Directions
There are several future directions for the study of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde is a chemical compound that has shown promise in various fields of scientific research. Its synthesis and application have been extensively studied, and it has been found to have several advantages and limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new synthetic methods for its production.
Synthesis Methods
The synthesis of 2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetic acid with sodium borohydride and acetic anhydride. This method yields a high purity product and is relatively easy to perform.
Scientific Research Applications
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has been found to have several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
172685-92-6 |
|---|---|
Product Name |
2-(4-Ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde |
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(4-ethoxy-6,6-dimethyl-2-oxocyclohex-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H18O3/c1-4-15-9-7-11(14)10(5-6-13)12(2,3)8-9/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
BJSZMECWTODTNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(C(C1)(C)C)CC=O |
Canonical SMILES |
CCOC1=CC(=O)C(C(C1)(C)C)CC=O |
synonyms |
3-Cyclohexene-1-acetaldehyde,4-ethoxy-6,6-dimethyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
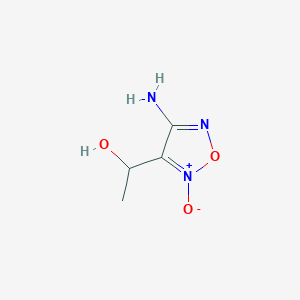
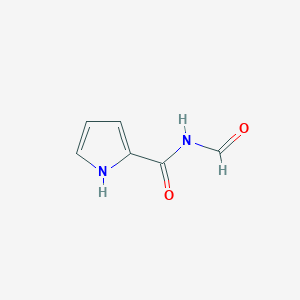
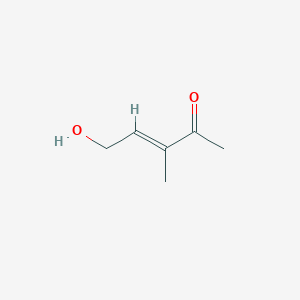

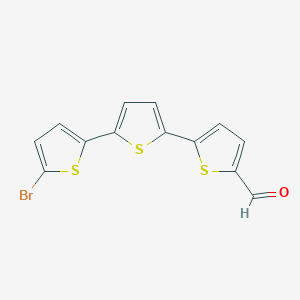
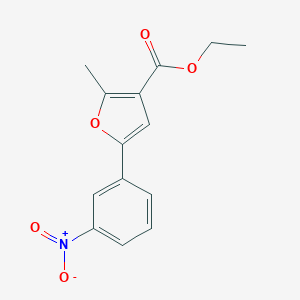
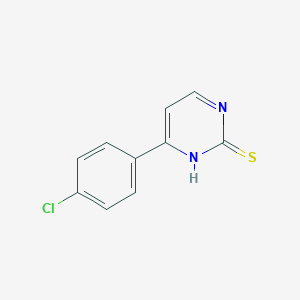
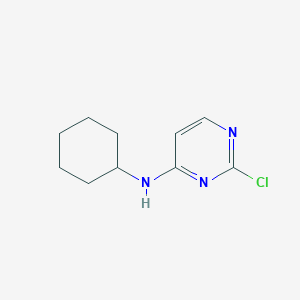
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
